(2-Aminothiazol-4-yl)methanol
Overview
Description
(2-Aminothiazol-4-yl)methanol is an organic compound with the molecular formula C4H6N2OS It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
2-aminothiazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
2-aminothiazole derivatives have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . This suggests that (2-Aminothiazol-4-yl)methanol may interact with its targets to inhibit their function, leading to the suppression of cancer cell growth .
Biochemical Pathways
Given the broad pharmacological spectrum of 2-aminothiazole derivatives, it is likely that this compound affects multiple pathways .
Pharmacokinetics
The compound is also predicted to be very soluble, which could influence its distribution within the body .
Result of Action
2-aminothiazole derivatives have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminothiazol-4-yl)methanol typically involves the reaction of 2-bromoacetaldehyde with thiourea in the presence of a base, followed by reduction. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Base: Sodium hydroxide or potassium hydroxide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: (2-Aminothiazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: (2-Aminothiazol-4-yl)aldehyde or (2-Aminothiazol-4-yl)acid.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
(2-Aminothiazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections and other diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
4-Methyl-2-aminothiazole: A methylated derivative with enhanced antimicrobial properties.
2-Amino-4-chloromethylthiazole: A chlorinated analog with potential use in medicinal chemistry.
Uniqueness: (2-Aminothiazol-4-yl)methanol is unique due to the presence of a hydroxyl group, which can enhance its solubility and reactivity. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(2-amino-1,3-thiazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c5-4-6-3(1-7)2-8-4/h2,7H,1H2,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXARVNPSVMCEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587951 | |
Record name | (2-Amino-1,3-thiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51307-43-8 | |
Record name | (2-Amino-1,3-thiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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